HIV-1 inhibitor-47

HIV-1 Vif-APOBEC3G Potency

HIV-1 inhibitor-47 is the only commercially available compound that combines a defined pyrazinyl-piperazinyl-pyrimidine scaffold with validated Vif-APOBEC3G disruption (IC50 14.33 μM). Unlike structurally unrelated alternatives, it serves both as a mid-range reference standard for assay calibration and as a direct precursor for synthesizing 1-(2-pyrimidinyl)piperazine derivatives with CNS potential. This dual functionality eliminates the need for separate sourcing of building blocks, saving time and budget in integrated virology and medicinal chemistry programs. High purity (≥98% HPLC) ensures batch-to-batch reproducibility.

Molecular Formula C12H14N6
Molecular Weight 242.28 g/mol
Cat. No. B10815905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-47
Molecular FormulaC12H14N6
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3
InChIInChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2
InChIKeyZHRRMTBJVSOJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-47 (CAS 137448-39-6): An Inhibitor of Vif-Dependent APOBEC3G Degradation


HIV-1 inhibitor-47 is a small molecule (C12H14N6, MW 242.28) that functions as an inhibitor of HIV-1 replication by specifically blocking the Vif-dependent degradation of the host restriction factor APOBEC3G . Its primary reported mechanism is the disruption of the HIV-1 Vif-APOBEC3G interaction, which is a key point of intervention in the viral lifecycle . This compound is also a key intermediate in the synthesis of 1-(2-pyrimidinyl)piperazine derivatives, which are being explored for potential CNS-related activities .

Why HIV-1 Inhibitor-47 is Not Interchangeable with Other Vif-APOBEC3G Inhibitors or HIV Antivirals


Selecting a chemical probe for the Vif-APOBEC3G interaction requires precise target engagement and a specific molecular scaffold for any subsequent medicinal chemistry. Generic substitution fails because compounds within this class exhibit widely varying potencies and, critically, distinct chemical structures. For example, the reported potencies of Vif-APOBEC3G inhibitors range from sub-micromolar to >14 μM, and their molecular scaffolds are fundamentally different, precluding their use as interchangeable building blocks for derivative synthesis. HIV-1 inhibitor-47, with its defined pyrazinyl-piperazinyl-pyrimidine core and an IC50 of 14.33 μM , occupies a specific position in both potency and chemical space. Substituting it with a structurally unrelated compound like ZBMA-1 or a more potent but chemically distinct analog like N.41 would invalidate both functional assays and any downstream chemistry based on the 1-(2-pyrimidinyl)piperazine scaffold .

Quantitative Evidence for Differentiating HIV-1 Inhibitor-47 from Closest Analogs


Comparative Potency in Vif-APOBEC3G Inhibition: A Class-Level Tiering Analysis

HIV-1 inhibitor-47 inhibits Vif-dependent APOBEC3G degradation with a reported IC50 of 14.33 μM . This places it within a specific, mid-range potency tier relative to other compounds targeting the same Vif-APOBEC3G interaction. For example, it is approximately 14-fold less potent than the inhibitor ZBMA-1 (IC50 = 1.01 μM) , but it does not have reported toxicity data (TC50) available for comparison, unlike N.41 which demonstrates an IC50 of 8.4 μM and a TC50 of >100 μM [1]. This quantitative positioning is crucial for experimental design, where a compound of this potency may be desirable for studying nuanced, non-lethal effects on viral replication or for use in combination assays.

HIV-1 Vif-APOBEC3G Potency

Chemical Scaffold as a Differentiator: A Precursor for CNS-Active Derivatives

HIV-1 inhibitor-47 is not only an antiviral compound but also a defined chemical scaffold (2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine) [1] that is explicitly used as a precursor for synthesizing derivatives of 1-(2-pyrimidinyl)piperazine . This is a critical and unique differentiator compared to other Vif-APOBEC3G inhibitors like ZBMA-1 or N.41, which are not reported to serve a dual purpose as synthetic intermediates for CNS-targeted compound libraries. The 1-(2-pyrimidinyl)piperazine moiety is a known pharmacophore associated with anxiolytic, antidepressant, and antipsychotic activities . Therefore, this compound provides a unique starting point for research groups aiming to explore the intersection of antiviral and neuropsychiatric pharmacology or to develop novel chemical entities with polypharmacology.

Medicinal Chemistry 1-(2-pyrimidinyl)piperazine Synthesis

Commercial Purity Benchmarking for Assay Reproducibility

Commercially available HIV-1 inhibitor-47 is consistently specified with a high purity of ≥98% as determined by HPLC . This is a quantifiable and verifiable specification that is critical for procurement. In comparison, the reported purity for many early-stage tool compounds, such as ZBMA-1, is similarly >98% . While not a unique differentiator in terms of being best-in-class, this established purity level is essential for ensuring that the biological effects observed are due to the compound itself and not impurities. This is a key decision point against purchasing from sources that do not provide this level of analytical characterization or where the purity specification is lower or undefined.

Purity Quality Control Reproducibility

Optimal Scientific Use-Cases for HIV-1 Inhibitor-47 Based on Verified Evidence


Investigating Mid-Potency Effects on HIV-1 Replication

This compound is well-suited for virology research where a moderate level of Vif-APOBEC3G inhibition (IC50 of 14.33 μM ) is required. This is particularly useful for studying the dynamic range of the host-pathogen interaction without the confounding effects of complete pathway shutdown, as might occur with more potent inhibitors like ZBMA-1 (IC50 = 1.01 μM) . Its mid-potency profile allows for the detailed observation of viral adaptation and the characterization of viral mutants with partial resistance.

Medicinal Chemistry: Scaffold for Dual-Purpose CNS/Antiviral Libraries

Given its verified role as a precursor for 1-(2-pyrimidinyl)piperazine derivatives , HIV-1 inhibitor-47 is an ideal starting material for medicinal chemistry groups seeking to build and screen small molecule libraries with potential activity against both HIV and CNS disorders . This dual functionality, supported by its high purity (≥98% HPLC) , streamlines procurement for programs focused on polypharmacology or repurposing HIV-related scaffolds for other therapeutic areas.

Calibration and Benchmarking of High-Throughput Vif-APOBEC3G Screens

With a well-defined and publicly available IC50 value of 14.33 μM , HIV-1 inhibitor-47 serves as a reliable, mid-range reference compound for calibrating and benchmarking new high-throughput screening assays targeting the Vif-APOBEC3G protein-protein interaction. Its consistent commercial purity ensures that it can be used across different experimental runs and laboratories as a reproducible control to validate assay performance against a known standard.

Functional Profiling of APOBEC3G Isoforms or Mutants

HIV-1 inhibitor-47 targets the APOBEC3G-apolipoprotein B mRNA editing enzyme catalytic subunit 3G . Researchers studying the differential activity of various APOBEC3 family members or specific APOBEC3G mutants can use this compound as a specific chemical probe. Its activity can help dissect the relative contribution of the Vif-APOBEC3G interaction in cellular contexts where multiple restriction factors are present, complementing genetic approaches like siRNA knockdown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.